molecular formula C29H22N4O6 B12629969 (10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Cat. No.: B12629969
M. Wt: 522.5 g/mol
InChI Key: OWMGTNRCWZOTTD-ASDGIDEWSA-N
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Description

The compound “(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule characterized by multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of the acetylphenyl and nitrophenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of the acetylphenyl and nitrophenyl groups through substitution reactions.

    Amide Formation: Formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (10S,11R,15S,16R)-13-(4-methylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
  • (10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-aminophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C29H22N4O6

Molecular Weight

522.5 g/mol

IUPAC Name

(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

InChI

InChI=1S/C29H22N4O6/c1-16(34)17-6-11-20(12-7-17)31-28(36)24-23-15-8-18-4-2-3-5-22(18)32(23)26(25(24)29(31)37)27(35)30-19-9-13-21(14-10-19)33(38)39/h2-15,23-26H,1H3,(H,30,35)/t23-,24-,25-,26+/m0/s1

InChI Key

OWMGTNRCWZOTTD-ASDGIDEWSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H]4C=CC5=CC=CC=C5N4[C@H]([C@H]3C2=O)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC5=CC=CC=C5N4C(C3C2=O)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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